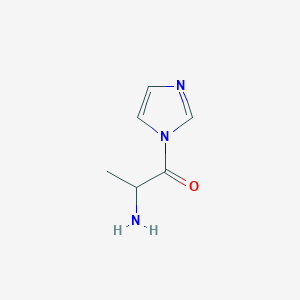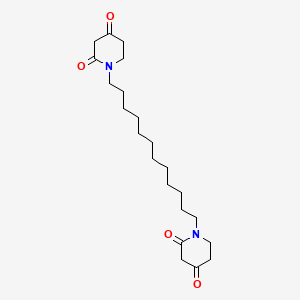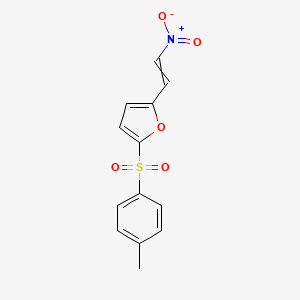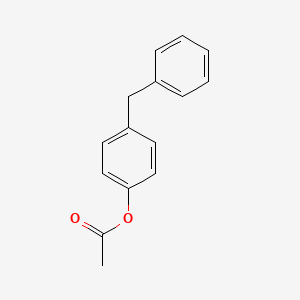
1-(5-Bromo-1h-indol-3-yl)-2-(6-nitro-1,3-benzodioxol-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-1h-indol-3-yl)-2-(6-nitro-1,3-benzodioxol-5-yl)ethanone is a synthetic organic compound that features both indole and benzodioxole moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-1h-indol-3-yl)-2-(6-nitro-1,3-benzodioxol-5-yl)ethanone typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole ring is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and a suitable dihalide under basic conditions.
Coupling Reaction: The final step involves coupling the brominated indole with the nitro-substituted benzodioxole through a carbonylation reaction, typically using a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-1h-indol-3-yl)-2-(6-nitro-1,3-benzodioxol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or a catalyst.
Major Products
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds where the bromine atom is replaced by another functional group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and benzodioxole derivatives.
Medicine: Potential use in drug discovery and development, particularly for compounds targeting specific biological pathways.
Industry: Use in the synthesis of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-1h-indol-3-yl)-2-(6-nitro-1,3-benzodioxol-5-yl)ethanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indole and benzodioxole moieties could play a role in binding to specific molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-1h-indol-3-yl)-2-(4-nitrophenyl)ethanone: Similar structure but with a different aromatic ring.
1-(5-Bromo-1h-indol-3-yl)-2-(6-methoxy-1,3-benzodioxol-5-yl)ethanone: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
1-(5-Bromo-1h-indol-3-yl)-2-(6-nitro-1,3-benzodioxol-5-yl)ethanone is unique due to the presence of both a brominated indole and a nitro-substituted benzodioxole. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
93261-60-0 |
|---|---|
Molecular Formula |
C17H11BrN2O5 |
Molecular Weight |
403.2 g/mol |
IUPAC Name |
1-(5-bromo-1H-indol-3-yl)-2-(6-nitro-1,3-benzodioxol-5-yl)ethanone |
InChI |
InChI=1S/C17H11BrN2O5/c18-10-1-2-13-11(5-10)12(7-19-13)15(21)3-9-4-16-17(25-8-24-16)6-14(9)20(22)23/h1-2,4-7,19H,3,8H2 |
InChI Key |
KPRHDEMUYRGXGM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CC(=O)C3=CNC4=C3C=C(C=C4)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


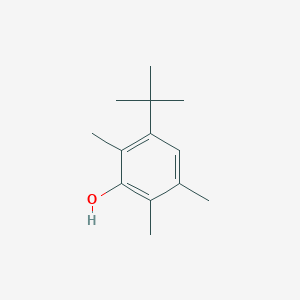
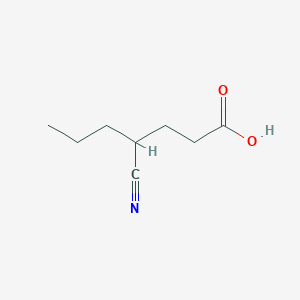

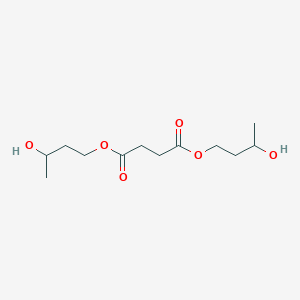
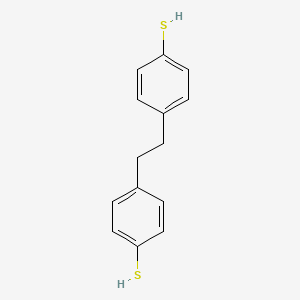
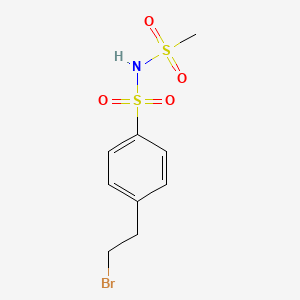
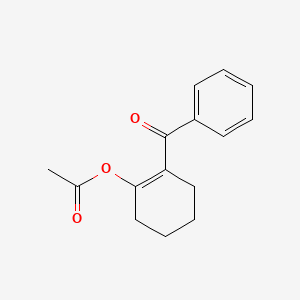
![4-[(Dimethylsulfamoyl)amino]-N-(4-ethylphenyl)benzamide](/img/structure/B14362809.png)
![6-Hydroxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14362826.png)
